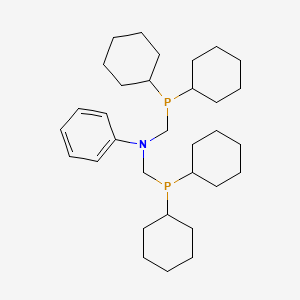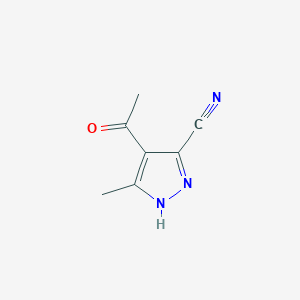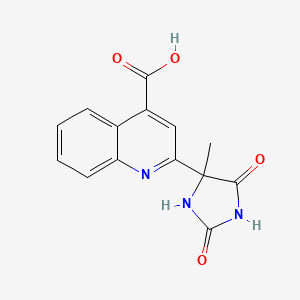![molecular formula C17H14O3 B12883084 1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one CAS No. 10402-58-1](/img/structure/B12883084.png)
1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-Hydroxyphenyl)benzofuran-3-yl)propan-1-one is a compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a hydroxyphenyl group and a propanone group attached to the benzofuran core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Hydroxyphenyl)benzofuran-3-yl)propan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2). This reaction leads to the formation of the benzofuran core, followed by reductive desulfurization to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(2-(4-Hydroxyphenyl)benzofuran-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzofuran-3-carboxylic acid or benzofuran-3-aldehyde.
Reduction: Formation of 1-(2-(4-hydroxyphenyl)benzofuran-3-yl)propan-1-ol.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxyphenyl group.
Industry: Potential use in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 1-(2-(4-Hydroxyphenyl)benzofuran-3-yl)propan-1-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its antioxidant activity may involve the scavenging of reactive oxygen species (ROS) and the inhibition of oxidative stress . Additionally, its potential anticancer activity may involve the induction of apoptosis through the mitochondrial pathway, as indicated by increased expression of pro-apoptotic proteins such as Bax and caspase-3 .
類似化合物との比較
1-(2-(4-Hydroxyphenyl)benzofuran-3-yl)propan-1-one can be compared with other benzofuran derivatives, such as:
5-(2-(4-Hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol: Known for its antioxidant properties.
(E)-5-(2-(2-(4-Hydroxyphenyl)benzofuran-5-yl)vinyl)benzene-1,3-diol: Another benzofuran-stilbene hybrid with potential antioxidative activity.
Amurensin H: A natural product with similar structural features and antioxidative potential.
These compounds share similar structural motifs but may differ in their specific biological activities and applications.
特性
CAS番号 |
10402-58-1 |
|---|---|
分子式 |
C17H14O3 |
分子量 |
266.29 g/mol |
IUPAC名 |
1-[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one |
InChI |
InChI=1S/C17H14O3/c1-2-14(19)16-13-5-3-4-6-15(13)20-17(16)11-7-9-12(18)10-8-11/h3-10,18H,2H2,1H3 |
InChIキー |
RVUNLVRIKTUGCA-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


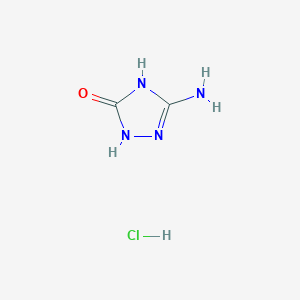

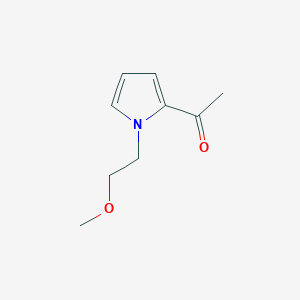


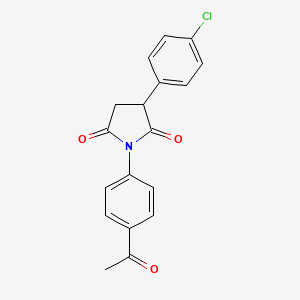
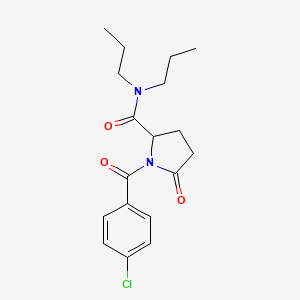
![7,7'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol]](/img/structure/B12883054.png)
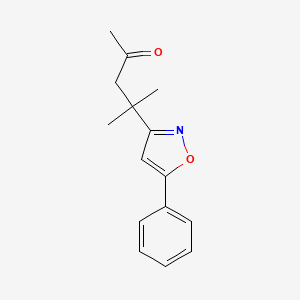
![6-Quinolinamine, 5-[(4-methylphenyl)azo]-](/img/structure/B12883069.png)

